![molecular formula C16H13NO3 B15064899 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid](/img/structure/B15064899.png)
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid
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Overview
Description
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This compound is characterized by the presence of a hydroxymethyl group attached to the phenyl ring and a carboxylic acid group attached to the indole ring
Preparation Methods
The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The reaction typically involves the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield 1-(3-carboxyphenyl)-1H-indole-6-carboxylic acid.
Scientific Research Applications
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s indole moiety is known to interact with various biological targets, making it a valuable tool in the study of biochemical pathways and molecular interactions.
Industry: The compound can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The hydroxymethyl and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can be compared with other similar compounds, such as:
1H-indole-3-carboxylic acid: Lacks the hydroxymethyl group, which may affect its chemical reactivity and biological activity.
1-(3-(Methoxymethyl)phenyl)-1H-indole-6-carboxylic acid: The methoxymethyl group may alter the compound’s solubility and interaction with biological targets.
1-(3-(Hydroxymethyl)phenyl)-1H-indole-2-carboxylic acid: The position of the carboxylic acid group on the indole ring can influence the compound’s chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid is a complex organic compound belonging to the indole family, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are under investigation for various pharmacological applications. This article synthesizes current research findings regarding the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C16H15NO3
- Molecular Weight : Approximately 267.279 g/mol
- Density : About 1.3 g/cm³
- Boiling Point : Approximately 459.3 °C
The compound features an indole ring connected to a hydroxymethyl group and a carboxylic acid functional group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. The following sections highlight specific areas of activity and relevant findings.
Antimicrobial Activity
Recent studies have shown that indole derivatives, including this compound, possess antimicrobial properties. For instance, a study on related 3-phenyl-1H-indoles demonstrated their effectiveness against Mycobacterium tuberculosis (Mtb), suggesting that similar compounds might exhibit comparable activities against various pathogens .
Compound | Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antimicrobial | TBD | Further studies required |
3-Phenyl-1H-indole | Antimycobacterial | <30 | Active against multidrug-resistant strains |
Anticancer Potential
Indole derivatives have been widely studied for their anticancer properties. The structure of this compound suggests potential interactions with cellular targets involved in cancer progression. Indoles have been reported to inhibit tubulin polymerization and exhibit cytotoxic effects against various cancer cell lines .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following mechanisms have been proposed based on studies of related compounds:
- Inhibition of Enzyme Activity : Similar indole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Interaction with Cellular Pathways : The compound may influence signaling pathways associated with apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have explored the biological activities of indole derivatives that could be extrapolated to understand the potential effects of this compound:
- Antimycobacterial Activity : A study synthesized a series of 3-phenyl-1H-indoles and evaluated their activity against Mtb. The most effective compounds showed low toxicity towards mammalian cells while maintaining significant antimicrobial activity .
- Anticancer Studies : Research on structurally similar compounds has indicated that certain indoles can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]indole-6-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c18-10-11-2-1-3-14(8-11)17-7-6-12-4-5-13(16(19)20)9-15(12)17/h1-9,18H,10H2,(H,19,20) |
InChI Key |
VJRWBKDMIAAELN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)C(=O)O)CO |
Origin of Product |
United States |
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